molecular formula C22H16O4 B124658 3-(4-Hydroxyphenyl)-7-phenylmethoxychromen-4-one CAS No. 56401-06-0

3-(4-Hydroxyphenyl)-7-phenylmethoxychromen-4-one

Cat. No. B124658
CAS RN: 56401-06-0
M. Wt: 344.4 g/mol
InChI Key: BUGRUMLINLUCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 3- (4-hydroxyphenyl)-4-methyl-6-methoxy-7-hydroxycoumarin and its analogues as angiogenesis inhibitors . Another study explored the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their antimicrobial efficacy .

Scientific Research Applications

Enzymatic Synthesis in Green Solvents

7-Benzyldaidzein: has been studied for its potential in enzymatic synthesis processes. Researchers have explored the use of deep eutectic solvents (DESs) as a ‘green’ alternative to traditional solvents for the enzymatic preparation of related compounds like daidzein . This approach is highly efficient and environmentally friendly, suggesting that 7-Benzyldaidzein could also be synthesized in a similar manner, contributing to sustainable chemical practices.

Pharmaceutical Bioavailability Enhancement

The bioavailability of compounds like daidzein is a significant challenge in pharmaceutical development. Studies have shown that creating cocrystals of daidzein with other substances, such as piperazine, can enhance its solubility, permeability, and bioavailability . This strategy could be applied to 7-Benzyldaidzein to improve its clinical efficacy and market potential.

Microbial Glycosylation

Microorganisms can be used as biocatalysts to glycosylate compounds, which can affect their properties and applications. The glycosylation of daidzein, for instance, allows for its use in dietary supplements and pharmaceuticals . Similarly, microbial glycosylation of 7-Benzyldaidzein could lead to new applications in health-related industries.

properties

IUPAC Name

3-(4-hydroxyphenyl)-7-phenylmethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c23-17-8-6-16(7-9-17)20-14-26-21-12-18(10-11-19(21)22(20)24)25-13-15-4-2-1-3-5-15/h1-12,14,23H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGRUMLINLUCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyldaidzein

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